molecular formula C25H20O5 B1264203 Calix[5]furan

Calix[5]furan

Cat. No.: B1264203
M. Wt: 400.4 g/mol
InChI Key: NBHWNHCXSQNAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calix[5]furan is a macrocyclic compound consisting of five furan units linked by methylene bridges, belonging to the class of heterocalixarenes where phenolic units are replaced by heterocycles such as furan . As a contracted porphyrinoid analogue, this compound is of significant interest in fundamental research for exploring ring strain and the synthesis of novel functional macrocycles . Its structural framework makes it a valuable precursor or model system in supramolecular chemistry, particularly in the development of molecular receptors and sensors, as well as in the study of host-guest interactions . Researchers utilize this compound and its derivatives to investigate unique coordination chemistry with various metal ions, which can lead to applications in catalysis and the creation of advanced materials . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

26,27,28,29,30-pentaoxahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(25),3,5,8,10,13,15,18,20,23-decaene

InChI

InChI=1S/C25H20O5/c1-2-17-12-19-5-6-21(28-19)14-23-9-10-25(30-23)15-24-8-7-22(29-24)13-20-4-3-18(27-20)11-16(1)26-17/h1-10H,11-15H2

InChI Key

NBHWNHCXSQNAKB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C(O2)CC3=CC=C(O3)CC4=CC=C(O4)CC5=CC=C(O5)CC6=CC=C1O6

Origin of Product

United States

Contextualizing Calix 1 Furan Within Macrocyclic Host Chemistry

Historical Development of Calixfuran Macrocycles

The journey to understanding Calix researchgate.netfuran (B31954) is rooted in the broader history of macrocyclic chemistry. Early synthetic work under Lewis acidic conditions demonstrated that furan and 2-hydroxymethylfuran could react to form oligomeric furylmethane compounds. These linear oligomers were subsequently used as precursors in Lewis acid-catalyzed cyclization reactions to produce the first calixfurans. This method yielded a mixture of cyclic oligomers, including the tetramer (calix rsc.orgfuran), pentamer (calix researchgate.netfuran), hexamer (calix acs.orgfuran), and even traces of larger rings.

The synthesis of these macrocycles, particularly those with an odd number of repeating units like the pentamer, was initially challenging. The direct condensation of furan and acetone (B3395972) in a one-pot reaction has since been refined, allowing for the gram-scale synthesis of calix[n]furans (where n=4, 5, and 6), with the different sizes separated through size-selective precipitation. researchgate.netnii.ac.jpresearchgate.net

Historically, the synthesis of five-membered heterocalixarenes proved elusive. For instance, the first synthesis of a β-unsubstituted calix researchgate.netpyrrole (B145914) was not achieved directly but rather through a multi-step process starting from its calix researchgate.netfuran analogue. mdpi.comresearchgate.net This underscores the pivotal role of Calix researchgate.netfuran as a crucial synthetic intermediate in the historical development of other complex macrocycles.

Significance of Calixresearchgate.netfuran in Contemporary Supramolecular Chemistry

Calix researchgate.netfuran holds a significant position in modern supramolecular chemistry due to its distinct structural properties, its utility as a synthetic building block, and its potential in host-guest applications.

Host-Guest Chemistry: The five-membered ring structure of Calix researchgate.netfuran provides a unique cavity size and shape for molecular recognition. Early studies using chemical ionization mass spectrometry revealed that calixfurans, including the pentamer, are capable of chelating hydrogen and ammonium (B1175870) ions in the gas phase, providing initial evidence of their host capabilities. The analogous calix researchgate.netarenes are renowned for their remarkable ability to form stable "ball-and-socket" complexes with fullerenes like C60 and C70, as their cavity size is exceptionally complementary to the spherical guests. wikipedia.org This strong interaction has been leveraged to create advanced supramolecular polymers and materials. rsc.orgacs.org While direct fullerene complexation by Calix researchgate.netfuran is less documented, the principles established with calix researchgate.netarenes highlight the inherent potential of the five-membered furan-based macrocycle for similar applications in materials science.

Synthetic Intermediate: One of the most significant contemporary roles of Calix researchgate.netfuran is as a versatile synthetic precursor. Its furan rings can be chemically transformed into other functionalities, leading to novel macrocyclic architectures. Researchers have successfully converted Calix researchgate.netfuran into cyclic polyketones, which are then used to create isopyrazole-based macrocycles. nii.ac.jp Furthermore, the direct conversion of Calix researchgate.netfuran into calix researchgate.netpyrrole is a key synthetic strategy. mdpi.comresearchgate.netacs.org This transformation is critical because calix researchgate.netpyrroles are highly sought after for their anion-binding properties, but their direct synthesis can be inefficient. mdpi.com

Conformational Properties: The conformational analysis of Calix researchgate.netfuran, often studied through single-crystal X-ray structures, provides critical insights into its behavior and potential for intermolecular interactions. nii.ac.jp Like its calixarene (B151959) counterparts, which typically adopt a "cone" conformation, the three-dimensional structure of Calix researchgate.netfuran is fundamental to its function as a host molecule and as a scaffold in the design of more complex supramolecular systems. rsc.org

The following table summarizes key synthetic approaches for Calix[n]furans, including Calix researchgate.netfuran.

Synthetic Method Precursors Products Key Features Reference
Lewis Acid-Catalyzed CyclizationLinear oligofurylmethanesMixture of calix[n]furans (n=4, 5, 6, 7, 8)Early synthetic route; separation of different ring sizes required.
One-Pot CondensationFuran and AcetoneCalix[n]furans (n=4, 5, 6)Allows for gram-scale synthesis; products separated by size-selective precipitation. nii.ac.jp

The next table details the conversion of Calix researchgate.netfuran into other significant macrocycles, highlighting its role as a synthetic intermediate.

Starting Macrocycle Reaction Resulting Macrocycle Significance Reference
Calix researchgate.netfuranOxidation followed by Paal-Knorr pyrrole formationCalix researchgate.netpyrroleProvides an indirect but effective route to elusive calix researchgate.netpyrroles. researchgate.net
Calix researchgate.netfuranConversion to cyclic polyketonesCyclic pentaketoneIntermediate for further derivatization. nii.ac.jp
Cyclic PentaketoneReaction with hydrazineIsopyrazole-based macrocycleCreates novel macrocyclic hosts with different binding properties. nii.ac.jp

Synthetic Strategies for Calix 1 Furan and Functionalized Analogues

Direct Macrocyclization Approaches to Calixndl.go.jpfuran

Direct macrocyclization involves the one-step formation of the calix ndl.go.jpfuran (B31954) ring from simple starting materials. This approach is often favored for its efficiency and potential for large-scale production.

A significant advancement in the synthesis of calix ndl.go.jpfuran has been the development of a one-pot condensation method that allows for its production on a gram scale. researchgate.netnii.ac.jp This procedure typically involves the acid-catalyzed condensation of furan and acetone (B3395972). researchgate.netnii.ac.jp By carefully controlling the reaction conditions, a mixture of calix[n]furans, where 'n' represents the number of furan units, is produced. researchgate.netresearchgate.net This one-pot synthesis is a cornerstone for accessing larger quantities of calix ndl.go.jpfuran, making it more readily available for further research and application. researchgate.netnii.ac.jp

Reaction Component Role
FuranMonomer unit
AcetoneLinker precursor
Acid CatalystPromotes condensation

The direct condensation of furan and acetone yields a mixture of calix[n]furans of varying sizes (e.g., n=4, 5, 6). researchgate.netresearchgate.net To isolate the desired calix ndl.go.jpfuran, a stepwise separation technique based on size-selective precipitation is employed. researchgate.netnii.ac.jp This method leverages the differential solubility of the various macrocycles in specific solvent systems, allowing for the fractional precipitation and isolation of each calix[n]furan homologue. This purification strategy is crucial for obtaining pure calix ndl.go.jpfuran from the complex reaction mixture. researchgate.net

The fundamental principle behind the one-pot synthesis is the direct macrocyclization of furan monomers with a ketone, such as acetone. researchgate.net This acid-catalyzed reaction proceeds through the formation of meso-isopropylidene bridges between the furan units, ultimately leading to the cyclic structure of calix ndl.go.jpfuran. researchgate.netbeilstein-journals.org The efficiency of this direct macrocyclization can be influenced by factors such as the concentration of reactants and the choice of acid catalyst. mdpi.com

Size-Selective Precipitation Procedures for Isolation

Oligofuran Precursor-Based Synthesis of Calixndl.go.jpfuran

An alternative to direct macrocyclization is the use of linear oligofuran precursors. researchgate.net This strategy offers a more controlled, stepwise approach to the synthesis of calix ndl.go.jpfuran. In this method, a linear chain of five furan units, appropriately functionalized at the ends, is first synthesized. Subsequent intramolecular cyclization of this oligofuran precursor then yields the desired calix ndl.go.jpfuran macrocycle. While potentially more labor-intensive, this approach can offer greater control over the final structure and may be advantageous for the synthesis of specifically substituted calix ndl.go.jpfuran derivatives.

Derivatization and Functionalization Strategies of the Calixndl.go.jpfuran Core

Once synthesized, the calix ndl.go.jpfuran core can be chemically modified to create new macrocyclic structures with different properties and functionalities.

Formation of Isopyrazole-Based Macrocycles

A significant derivatization of calix[n]furans, including the five-membered analogue, is their conversion into isopyrazole-containing macrocycles. researchgate.netnii.ac.jp This transformation typically proceeds through an intermediate cyclic polyketone. The synthesis begins with the conversion of calix researchgate.netfuran into a cyclic dekaketone. researchgate.net This intermediate is then reacted further to form ethylene-bridged cyclic isopyrazoles. researchgate.netnii.ac.jp This multi-step process effectively replaces the furan's oxygen atom with a nitrogen-containing isopyrazole ring, altering the electronic properties and binding capabilities of the macrocyclic cavity. A gram-scale synthesis for calix researchgate.netfuran has been developed, which subsequently allows for the production of these isopyrazole derivatives on a larger scale. researchgate.netnii.ac.jp The conformational analysis of these resulting furan, polyketone, and isopyrazole macrocycles has been performed using single-crystal structures, providing critical insights for their potential applications in coordination and host-guest chemistry. researchgate.net

Table 1: Derivatization of Calix researchgate.netfuran to Isopyrazole Macrocycle

Compound Name Precursor Key Transformation Resulting Macrocycle Type
Cyclic dekaketone Calix researchgate.netfuran Furan ring opening/oxidation Polyketone

Introduction of Ion Binding Moieties

The calix researchgate.netfuran scaffold can be chemically modified to create receptors for various ions. researchgate.net The inherent structure of calixarenes, with their pre-organized cavities, makes them ideal candidates for developing selective ionophores. wikipedia.org Functionalization is key to unlocking this potential. Strategies for introducing ion-binding capabilities often involve post-synthetic modification of the core macrocycle. researchgate.net

For calix[n]pyrroles, which can be derived from calix[n]furans, functionalization of the β-pyrrolic carbons and meso-carbon atoms with moieties like crown ethers has been shown to produce effective receptors for ion pairs. acs.org These modifications create heteromultitopic receptors capable of binding both a cation and an anion simultaneously. acs.org While this specific research focuses on calix mdpi.compyrrole (B145914), the principle of introducing cation-binding groups (like crown ethers) to complement the anion-binding potential of the heterocyclic core is a general strategy applicable to the broader class of calix-heterocycles derived from calix researchgate.netfuran. The goal of such derivatization is to control the size, shape, and electronic properties of the macrocyclic cavity to achieve selective binding. researchgate.net

Incorporation of Heterocyclic Units: Calix[n]furan[m]pyrroles and Calix[n]furan[m]thiazoles

A powerful strategy to tune the properties of calix researchgate.netfuran is to create hybrid macrocycles by replacing one or more furan units with other heterocycles, such as pyrrole or thiazole (B1198619). researchgate.net

Calix[n]furan[m]pyrroles: The conversion of calix[n]furans into calix[n]furan[m]pyrroles is a well-established method for creating hybrid systems. researchgate.net This transformation can be achieved via the Paal-Knorr reaction, where the furan rings are converted to pyrroles using reagents like ammonium (B1175870) acetate. rsc.org For instance, the synthesis of β-unsubstituted meso-decamethylcalix researchgate.netpyrrole was first reported via the homologation of the furan rings in the corresponding meso-decamethylcalix researchgate.netfuran, albeit in a very low yield of 1%. mdpi.combeilstein-journals.org This highlights that while the conversion is possible, it can be challenging. More complex "3+2" and "4+2" approaches have also been used to synthesize super-expanded calixpyrroles containing furan units. acs.org These hybrid macrocycles offer a modulated cavity size and electronic environment compared to their homomeric parents. researchgate.net

Calix[n]furan[m]thiazoles: More recently, the incorporation of thiazole units has been explored. A strain-based design approach has enabled the size-selective synthesis of calix[n]furan[2n]thiazoles. worldscientific.comresearchgate.net For example, calix Current time information in Bangalore, IN.furan researchgate.netthiazole was synthesized in high yield (60%) through a direct Hantzsch-type thiazole formation reaction between a bis(α-bromoketone) precursor and a bis(thioamide). rsc.orgchemrxiv.org Interestingly, the reaction concentration plays a crucial role in determining the final product; at low concentrations, the smaller calix researchgate.net-type macrocycle is favored, while at higher concentrations, the larger calix researchgate.net-type product, calix researchgate.netfuran mdpi.comthiazole, becomes the major product. worldscientific.comresearchgate.net These thiazole-containing hybrids are stable and can be further modified; for instance, the furan ring in calix Current time information in Bangalore, IN.furan researchgate.netthiazole can be subsequently hydrolyzed and converted to a pyrrole ring via a Paal-Knorr reaction. worldscientific.comresearchgate.net

Table 2: Examples of Hybrid Heterocyclic Macrocycles Derived from Furan-Containing Precursors

Resulting Macrocycle Precursor Type Key Reaction Reference
Calix researchgate.netpyrrole Calix researchgate.netfuran Furan to pyrrole homologation mdpi.combeilstein-journals.org
Calix Current time information in Bangalore, IN.furan researchgate.netpyrrole Calix researchgate.netfuran Partial Paal-Knorr conversion nih.gov
Calix Current time information in Bangalore, IN.furan researchgate.netthiazole Bis(α-bromoketone) and bis(thioamide) Hantzsch reaction rsc.orgchemrxiv.org

Strategies for Modulating Macrocycle Properties

The chemical and physical properties of calix researchgate.netfuran-derived macrocycles can be fine-tuned through various synthetic strategies, aiming to alter their size, shape, flexibility, and guest-binding capabilities.

One primary strategy is the incorporation of different heterocyclic units , as discussed previously. Replacing furan with pyrrole introduces NH moieties that can act as hydrogen-bond donors for anion binding. researchgate.net The choice of heterocycle significantly impacts the macrocycle's ring strain and geometry; theoretical calculations have shown that incorporating thiazole can lead to less-strained systems compared to the parent calix researchgate.netpyrrole, whereas oxazole (B20620) or imidazole (B134444) increases the strain. rsc.org

Post-synthetic functionalization is another effective route. researchgate.net This involves modifying the core macrocycle at its backbone or meso-positions to introduce new functional groups, which can serve as binding sites or alter the electronic nature of the host. researchgate.net For example, N-methylation of a calix researchgate.netfuran Current time information in Bangalore, IN.pyrrole system was found to induce a strain-driven ring-expansion reaction, demonstrating how simple functionalization can trigger significant structural transformations. researchgate.net

The flexibility and dynamic properties of the macrocycle can also be modulated. The conformational flexibility of calix-type macrocycles is a known challenge for creating pre-organized binding sites. beilstein-journals.org However, this flexibility can also be harnessed. By designing layered macrocycles with flexible units, thermoresponsive materials with wide-ranging color changes can be created, where the dynamic motion of the host layer is tuned by intercalated guest molecules. rsc.org Altering the size of interlocked macrocycles in catenane structures has also been shown to modulate the coordination properties of metal complexes by inducing structural distortion. chemrxiv.org These principles offer pathways for designing calix researchgate.netfuran derivatives with tunable, dynamic functions.

Methodological Challenges and Advances in Calixresearchgate.netfuran Synthesis

The synthesis of calix researchgate.netfuran and its derivatives is marked by both significant challenges and notable recent advances.

Methodological Challenges: A primary challenge in the chemistry of five-membered calix-heterocycles is their inherent instability compared to their four- and six-membered counterparts. The synthesis of calix researchgate.netpyrroles, for example, is notoriously difficult because the five-heterocycle system can be unstable, tending to open and lose a fragment to yield the thermodynamically more stable calix mdpi.compyrrole. mdpi.combeilstein-journals.org This makes the isolation of pure calix researchgate.net-macrocycles difficult. The direct synthesis of β-unsubstituted calix researchgate.netpyrrole from its furan analogue gave only a 1% yield, underscoring the inefficiency of this conversion. mdpi.comresearchgate.net

Furthermore, the synthesis of larger calixarenes often produces complex mixtures of linear and cyclic oligomers, making purification difficult and yields low. wikipedia.org Achieving size-selectivity, especially for less common ring sizes like n=5, remains a significant synthetic hurdle in conventional acid-catalyzed condensation reactions. worldscientific.com

Advances in Synthesis: A major advance has been the development of a one-pot, gram-scale synthesis of calix researchgate.netfuran and calix researchgate.netfuran . researchgate.netnii.ac.jp This method relies on the condensation of furan and acetone, followed by a stepwise separation of the different-sized calix[n]furans using size-selective precipitation techniques. researchgate.netnii.ac.jp This breakthrough provides scalable access to the calix researchgate.netfuran precursor, which is crucial for enabling further research into its derivatization and applications in host-guest and coordination chemistry. researchgate.net This improved accessibility facilitates the synthesis of derivatives like the polyketone and isopyrazole macrocycles on a practical scale. researchgate.nethokudai.ac.jp

Another advance is the use of strain-based molecular design and computational analysis to predict and achieve the high-yield, size-selective synthesis of complex derivatives like calix[n]furan[m]thiazoles. worldscientific.comrsc.org By calculating and understanding the ring strain of potential target macrocycles, chemists can design more efficient synthetic routes to previously elusive structures. rsc.org

Conformational Landscape and Structural Characterization of Calix 1 Furan Systems

Conformational Analysis of Calixrsc.orgfuran Macrocycles

The flexibility of the calix rsc.orgfuran (B31954) macrocycle allows it to adopt several distinct three-dimensional shapes, or conformations. The study of these conformations and the transitions between them is essential for understanding the molecule's properties and reactivity.

Like the extensively studied calix rsc.orgarenes, calix rsc.orgfuran is expected to exist in a dynamic equilibrium between several conformations. rsc.org The primary conformations arise from the different possible orientations ('up' or 'down') of the furan rings relative to the central plane of the macrocycle. rsc.org For a five-membered ring system, the principal conformations include the highly symmetric cone conformer, where all furan rings point in the same direction, and various less symmetric partial cone and alternate conformations. rsc.org

Molecular dynamics simulations on the analogous p-methylcalix rsc.orgarene indicate that its dynamic behavior involves both a pseudorotation of the pentagon formed by the methylene (B1212753) bridge carbons and the well-documented ring inversion process that interconverts conformers. rsc.org This cone-to-cone ring inversion involves the passage of the smaller aromatic rings through the annulus of the macrocycle. The energy barriers associated with these interconversions determine the conformational rigidity of the macrocycle at a given temperature. rsc.org For related calix researchgate.netbenzofuran systems, variable-temperature 1H NMR studies have shown that the interconversion between cone and saddle conformations is rapid at room temperature but slows significantly at lower temperatures, allowing for the observation of individual conformers. worktribe.com

The introduction of substituents onto the calix rsc.orgfuran framework can profoundly influence the conformational equilibrium by favoring one conformer over others. worktribe.com This influence stems from both steric and electronic effects. worktribe.com

In studies of bridged calix rsc.orgarenes, the introduction of even small alkyl groups (such as methyl or ethyl) or larger aryl groups at one of the methylene bridges was found to stabilize the cone conformation, with the substituent preferentially occupying an equatorial position to minimize steric strain. rsc.org Similarly, for calix researchgate.netbenzofuran derivatives, the presence of a bulky tert-butyl group or an electron-withdrawing bromine atom can lock the molecule into a rigid cone conformation. worktribe.com The size and electronic nature of the substituent play a significant role; for instance, while a formyl group is strongly electron-withdrawing, a slightly larger hydroxymethyl group can also fix the conformation through steric hindrance. worktribe.com These findings suggest that derivatization of calix rsc.orgfuran, either at the furan rings or the meso-bridges, would be a powerful tool for controlling its three-dimensional structure.

The stability and preferred conformation of cyclic molecules like calix rsc.orgfuran are intrinsically linked to ring strain. Theoretical calculations using Density Functional Theory (DFT) on related strained macrocycles, such as calix[n]furan[3-n]pyrroles, provide significant insight into the nature of this strain. nih.govrsc.org Ring strain is composed of several components, including bond strain (stretching or compression of bonds), angle strain (deviation from ideal bond angles), and dihedral strain (torsional strain from eclipsing interactions). researchgate.net

In calix researchgate.netpyrrole (B145914), a highly strained analogue, the total strain energy is calculated to be 13.4 kcal mol⁻¹, with dihedral strain being the largest contributor at 11.7 kcal mol⁻¹. rsc.orgresearchgate.net Replacing pyrrole units with furan units, as in calix worktribe.comfuran nii.ac.jppyrrole and calix nii.ac.jpfuran worktribe.compyrrole, generally leads to a reduction in ring strain because the number of inward-pointing NH protons decreases. nih.govchemrxiv.org This trend highlights that less-strained macrocycles are often more synthetically accessible. rsc.org The strain within the macrocycle directly impacts its reactivity; highly strained systems like calix nii.ac.jpfuran worktribe.compyrrole can undergo rapid, strain-induced ring expansion reactions, whereas the less-strained calix worktribe.comfuran nii.ac.jppyrrole and calix researchgate.netfuran are inert under similar conditions. nih.gov This implies that the inherent ring strain in calix rsc.orgfuran will be a determining factor in its conformational stability and synthetic accessibility.

Table 1: Calculated Strain Energies for Calix researchgate.netarene Analogues (kcal mol⁻¹)
CompoundTotal StrainBond StrainAngle StrainDihedral StrainReference
Calix researchgate.netpyrrole13.40.41.311.7 researchgate.net
Calix nii.ac.jppyrrole worktribe.comthiazole (B1198619)10.50.41.48.7 researchgate.net
Calix nii.ac.jpfuran worktribe.comthiazole11.20.40.810.0 researchgate.net

Influence of Substituents on Conformational Preferences

Solid-State Structural Elucidation of Calixrsc.orgfuran and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique has been applied to calix rsc.orgfuran and its derivatives to provide unambiguous evidence of their conformations. nii.ac.jp

The conformational analysis of calix rsc.orgfuran has been performed based on its single-crystal structure, which provides critical structural insights. nii.ac.jpresearchgate.net For example, the crystal structure of a calix rsc.orgpyrrole, synthesized from a calix rsc.orgfuran analogue, was successfully determined, confirming its macrocyclic structure. acs.orgmdpi.com In related, less-strained pyrrole/furan hybrid systems, X-ray analysis reveals that calix researchgate.netfuran adopts a cone conformation, while calix nii.ac.jpfuran worktribe.compyrrole adopts a partial cone conformation in the crystalline state. nih.gov These solid-state structures offer a static picture of the preferred conformation, which may differ from the dynamic equilibrium present in solution. worktribe.com

Table 2: Solid-State Conformations of Calix[n]furan Analogues
CompoundObserved ConformationReference
Calix rsc.orgfuranAnalysis based on single crystal structure nii.ac.jp
Calix researchgate.netfuranCone nih.gov
Calix worktribe.comfuran nii.ac.jppyrroleCone nih.gov
Calix nii.ac.jpfuran worktribe.compyrrolePartial Cone nih.gov

Solvent Effects on Calixrsc.orgfuran Conformations

The conformational preferences of calixarenes and their analogues can be significantly influenced by the surrounding solvent environment. Theoretical studies on calix researchgate.netarenes and calix researchgate.netpyrroles have demonstrated that the relative stability of different conformers changes with solvent polarity. acs.org

For calix researchgate.netpyrrole, the energy difference between the 1,3-alternate and the cone conformation is predicted to be 16.0 kcal/mol in the gas phase but is reduced to 11.4 kcal/mol in a solvent of intermediate polarity like dichloromethane (B109758) (CH₂Cl₂). acs.org This stabilization of the cone conformer, which is typically less stable, is attributed to interactions between the solvent and the macrocycle. acs.org Experimental studies on calix researchgate.netbenzofurans confirm this behavior, where different conformations are observed in solution compared to the rigid cone structure found in the solid state. worktribe.com Furthermore, studies of host-guest complexes with calix researchgate.netpyrrole receptors in both water and chloroform (B151607) show that solvent has a very large effect on interaction strength, underscoring its critical role in supramolecular behavior. rsc.org It is therefore expected that the conformational equilibrium of calix rsc.orgfuran will also be sensitive to the solvent, with polar solvents potentially stabilizing more open or polar conformations and non-polar solvents favoring those that maximize intramolecular interactions.

Molecular Recognition and Supramolecular Assembly of Calix 1 Furan

Fundamental Principles of Host-Guest Interactions within the Calixnih.govfuran Cavity

The host-guest interactions within the calix nih.govfuran (B31954) cavity are governed by a variety of non-covalent forces. These include hydrogen bonding, van der Waals forces, hydrophobic interactions, and π-π stacking interactions. clockss.org The furan rings provide an electron-rich cavity, which can interact favorably with electron-deficient guests. The size and shape of the calix nih.govfuran cavity, along with its conformational flexibility, play a crucial role in determining its selectivity for different guest molecules. researchgate.netnih.gov

The introduction of functional groups at the upper or lower rim of the calix nih.govfuran scaffold can significantly modify its binding properties, enhancing both affinity and selectivity for specific guests. nih.gov For instance, the incorporation of pyrrole (B145914) units to create hybrid calix[n]furan[m]pyrroles introduces NH protons that can act as hydrogen bond donors, a critical feature for anion recognition. nih.govresearchgate.net

Cation Complexation by Calixnih.govfuran-Derived Receptors

The oxygen atoms of the furan rings in calix nih.govfuran can act as Lewis basic sites for the coordination of cations. While research specifically on cation complexation by calix nih.govfuran is not as extensive as for its calixarene (B151959) counterparts, studies on calix nih.govarene derivatives provide valuable insights.

Derivatives of calix nih.govarene with ketone or ester functionalities on the lower rim have been shown to complex alkali metal cations such as Na⁺ and Rb⁺. The cation is typically encapsulated within the cavity, coordinating to the ethereal and carbonyl oxygen atoms. Computational studies on p-tert-butylcalix nih.govarene derivatives have shown a high affinity for alkylammonium cations, with a preference for the unsubstituted ammonium (B1175870) cation over its alkylated counterparts. researchgate.net This selectivity is based on the size and shape complementarity between the host and the guest.

A hydrofuran-fused calix researchgate.netpyrrole has been shown to solubilize CsF in chloroform (B151607) more effectively than the parent calix researchgate.netpyrrole, suggesting that the furan oxygen participates in the complexation of the cesium cation. This finding highlights the potential of calix nih.govfuran and its derivatives as cation receptors.

Calixarene DerivativeCationKey FindingReference
p-tert-Butylcalix nih.govarene ketoneNa⁺, Rb⁺Deep encapsulation of the cation.
p-tert-Butylcalix nih.govarene esterAlkylammonium ionsHigher affinity for smaller, linear ammonium ions.
Hydrofuran-fused calix researchgate.netpyrroleCs⁺Enhanced solubilization of CsF compared to calix researchgate.netpyrrole.

Alkali Metal Ion Binding

Recognition of Neutral Molecules by Calixkisti.re.krfuran Systems

The cavity of calix kisti.re.krfuran and its derivatives also allows for the encapsulation of neutral guest molecules, a key aspect of supramolecular chemistry.

The interaction of calix kisti.re.krfuran with other furanic compounds is a topic of interest, particularly in the context of biorefineries and the separation of biomass-derived molecules. researchgate.net While specific studies on calix kisti.re.krfuran encapsulating furanic compounds are not detailed, the principle of using porous supramolecular crystals to understand the non-covalent interactions involved in the molecular recognition of furanic compounds has been established. researchgate.net These interactions are crucial for developing selective separation and conversion processes for compounds like 5-hydroxymethylfurfural, furfural, and furfuryl alcohol. researchgate.netcore.ac.ukshimadzu.com

A significant area of research has been the interaction of analogous calix kisti.re.krarene systems with fullerenes. researchgate.net Calix kisti.re.krarenes form stable host-guest complexes with fullerenes like C60 and C70. wikipedia.orgresearchgate.net This interaction is strong enough to direct the formation of supramolecular fullerene polymers. researchgate.netresearchgate.net The cup-shaped cavity of calix kisti.re.krarene is well-suited for encapsulating the spherical fullerene molecules. researchgate.net This principle has been extended to the synthesis of nitrogen-bridged calix kisti.re.krpyridines, which also form strong 1:1 complexes with fullerenes, demonstrating size-selective recognition. rsc.org

Table 2: Fullerene Complexation by Calix kisti.re.krarene and Analogues

Host MoleculeGuest MoleculeKey Finding
Calix kisti.re.krareneC60, C70Forms stable ball-and-socket supramolecular complexes. wikipedia.orgresearchgate.net
Azacalix kisti.re.krpyridineC60, C70Forms strong 1:1 complexes with size-selectivity. rsc.org

Encapsulation of Furanic Compounds

Ion-Pair Recognition and Cooperative Binding

The concept of ion-pair recognition involves a host molecule that can simultaneously bind both a cation and an anion. acs.org This often leads to enhanced affinity and selectivity compared to receptors that bind only a single ion type. acs.org This phenomenon, known as cooperative binding, is a key feature in advanced molecular recognition systems. mdpi.comnih.gov

While direct evidence for ion-pair recognition by calix kisti.re.krfuran is not explicitly provided, the broader class of calixarenes has been extensively studied for this purpose. acs.orgmdpi.comnih.govresearchgate.netnih.gov For example, calix biofueljournal.comarene derivatives have been designed to bind ion pairs like NaCl, exhibiting positive cooperativity where the binding of one ion enhances the binding of the other. mdpi.comnih.gov Calix biofueljournal.compyrroles are also effective receptors for ion pairs. acs.org Given the structural similarities and the demonstrated ability of calix kisti.re.krfuran to bind cations, it is plausible that appropriately functionalized calix kisti.re.krfuran derivatives could be developed as effective ion-pair receptors.

Nature of Non-Covalent Interactions in Calixmedcraveonline.comfuran Host-Guest Systems

In the context of calix medcraveonline.comfuran, hydrogen bonding plays a more subtle role compared to its counterparts like calixphenols or calixpyrroles. medcraveonline.commdpi.com Unmodified calix medcraveonline.comfuran lacks the strong hydrogen-bond-donating protons (such as those from hydroxyl or N-H groups) that are characteristic of many calixarenes and are crucial for strong anion binding. medcraveonline.commdpi.com

The significance of hydrogen bonding in related macrocycles is often highlighted through the synthesis of hybrid systems. For instance, calix[n]furan[m]pyrroles, which are synthesized from calixfuran precursors, incorporate pyrrole N-H groups that are excellent hydrogen bond donors, dramatically enhancing their ability to bind anions. nih.govresearchgate.net The study of these hybrid systems underscores the foundational, albeit limited, role of the furan moieties in hydrogen bonding networks.

Pi-stacking interactions are a critical component of molecular recognition by calix medcraveonline.comfuran, stemming from the aromatic nature of its constituent furan rings. The macrocycle's structure creates a π-rich cavity that can engage in stabilizing interactions with suitable guest molecules. researchgate.net These interactions are particularly effective with guests that also contain π-systems, such as aromatic compounds or fullerenes.

The types of interactions involving these π-systems include:

π-π Stacking: This occurs between the aromatic rings of the calix medcraveonline.comfuran and an aromatic guest. While direct face-to-face stacking can be repulsive, offset or edge-to-face arrangements are typically stabilizing. csic.es

Cation-π Interactions: This is a powerful non-covalent force involving the electrostatic attraction between a cation (or the positive end of a dipole) and the electron-rich face of the furan rings. csic.es This interaction is pivotal in the binding of organic ammonium ions and metal cations by calixarene-type hosts. beilstein-journals.org

The well-documented host-guest chemistry of the analogous p-tert-butylcalix medcraveonline.comarene with fullerenes (C₆₀ and C₇₀) provides a strong model for the potential of calix medcraveonline.comfuran. In these systems, the concave, curved π-system of the calixarene host forms a "ball-and-socket" complex with the fullerene guest, an assembly stabilized significantly by extended π-π stacking interactions. researchgate.net It is anticipated that the similar π-rich cavity of calix medcraveonline.comfuran would facilitate comparable supramolecular assemblies.

Electrostatic and Van der Waals forces are ubiquitous and fundamental to the stability of all calix medcraveonline.comfuran host-guest systems.

Van der Waals Forces: These are short-range attractive forces arising from temporary fluctuations in electron density. The hydrophobic cavity of calix medcraveonline.comfuran provides an ideal environment for maximizing Van der Waals contacts with nonpolar or aliphatic portions of a guest molecule. researchgate.net The snug fit of a guest within the cavity, a concept known as "preorganization," enhances these dispersion forces, contributing significantly to the binding energy, especially for guests that are sterically complementary to the host's cavity.

Electrostatic Interactions: These forces encompass a range of interactions involving permanent charges or dipoles.

Ion-Dipole Interactions: When calix medcraveonline.comfuran interacts with an ionic guest, the dipole moments of the furan rings can create a favorable electrostatic interaction with the ion's charge. csic.es

Dipole-Dipole Interactions: These occur between the polar furan rings and polar guest molecules.

Interactive Data Tables

Table 1: Summary of Non-Covalent Interactions in Calix medcraveonline.comfuran Host-Guest Systems

Interaction Type Key Features Primary Role in Complexation
Hydrogen Bonding Furan oxygens act as weak H-bond acceptors. Lacks strong H-bond donors. Orientation of specific guests; solvation. Generally a minor contribution compared to other forces.
Pi-Stacking π-rich cavity from five aromatic furan rings. Binding of aromatic guests, fullerenes, and cations via π-π, Cation-π, and CH-π interactions.
Electrostatic Forces Interaction of permanent charges and/or dipoles (ion-dipole, dipole-dipole). Binding of ionic and polar guest molecules.

| Van der Waals Forces | Short-range attractive forces due to fluctuating electron clouds. | Stabilization of nonpolar guests within the hydrophobic cavity; requires steric complementarity. |

Table 2: Chemical Compounds Mentioned in the Article

Compound Name
Calix wikipedia.orgfuran medcraveonline.compyrrole
Calix medcraveonline.comarene
Calix medcraveonline.comfuran
Calix[n]furan[m]pyrroles
Calixarenes
Calixphenols
Calixpyrroles
Furan
Acetone (B3395972)
Fullerenes (C₆₀, C₇₀)
p-tert-butylcalix medcraveonline.comarene

Advanced Supramolecular Architectures and Functional Materials Based on Calix 1 Furan

Supramolecular Polymerization Utilizing Calixwikipedia.orgfuran Scaffolds

Supramolecular polymerization, the formation of polymeric chains through non-covalent interactions, offers a route to dynamic and responsive materials. The calix[n]arene family, structurally analogous to calix[n]furans, has been extensively used to create supramolecular polymers through host-guest interactions. researchgate.netnankai.edu.cn These studies provide a blueprint for the potential of calix wikipedia.orgfuran (B31954) in this field. The core concept relies on the ability of the calixarene (B151959) cavity to form stable complexes with specific guest molecules, leading to the self-assembly of monomers into long chains.

Formation of Linear Supramolecular Polymers

The creation of linear supramolecular polymers often involves the use of ditopic monomers, where two recognition sites are present on a single molecule. In the context of calixarenes, researchers have successfully formed linear polymers by utilizing the strong host-guest interaction between calix wikipedia.orgarene and fullerene (C60). researchgate.netresearchgate.net By designing a dumbbell-shaped C60 guest and a ditopic calix wikipedia.orgarene host, a repeating [host-guest]n structure is formed, resulting in a linear supramolecular polymer. researchgate.net This principle can be extended to calix wikipedia.orgfuran, where a suitably designed ditopic calix wikipedia.orgfuran host could polymerize with a complementary ditopic guest. The formation of such polymers can be confirmed by techniques like viscosity measurements and diffusion-ordered NMR spectroscopy (DOSY), which show an increase in size and a decrease in diffusion coefficient upon polymerization. acs.orgnih.gov

Development of Networked and Helical Supramolecular Arrays

Beyond simple linear chains, calixarene-based systems have demonstrated the ability to form more complex architectures like networked and helical arrays.

Networked Arrays: Supramolecular polymer networks can be achieved by using monomers with more than two recognition sites or by cross-linking linear chains. For instance, a poly(p-phenyleneethynylene) polymer bearing calix wikipedia.orgarene cavities was shown to form a supramolecular polymer network upon complexation with a C60 fulleropyrrolidine guest. figshare.com Atomic force microscopy (AFM) revealed a bicontinuous network structure. Similarly, the iterative host-guest complexation between a ditopic bis-calix wikipedia.orgarene and a dumbbell fullerene has been shown to create supramolecular nano networks, forming branched fibers. nih.gov

Self-Sorting Behavior in Supramolecular Polymerization

Self-sorting is a phenomenon in supramolecular chemistry where components in a mixture recognize their correct binding partners to form discrete, stable assemblies. This principle allows for the creation of highly ordered and complex polymer structures from a mixture of monomers. In a system containing a racemic mixture of chiral (R)- and (S)-calix wikipedia.orgarene hosts and a dumbbell-shaped fullerene guest, it was observed that the hosts preferentially formed homomeric complexes. researchgate.netrsc.org This resulted in a self-sorting process where right-handed and left-handed helical supramolecular polymers were formed separately from the corresponding chiral hosts. researchgate.netrsc.org This demonstrates that high fidelity in molecular recognition can direct the controlled synthesis of complex supramolecular structures. This concept has been expanded to create ABC sequence-controlled supramolecular terpolymers using mismatched host-guest pairs involving bis-calix wikipedia.orgarene-C60 complexation as one of the recognition motifs. nih.gov

Host-Appended Polymer Synthesis

In this approach, the host macrocycle is appended as a side chain to a conventional covalent polymer backbone. This creates a polymer decorated with recognition sites that can then interact with guest molecules. This has been demonstrated with a poly(p-phenyleneethynylene) polymer bearing calix wikipedia.orgarene units. figshare.com These host-appended polymers can be used to cross-link with multivalent guests, forming gels and other soft materials. For example, a fullerene-tagged polyphenylacetylene was used to cross-link with a supramolecular polymer formed from ditopic calix wikipedia.orgarene and dumbbell C60. nankai.edu.cn This approach combines the robustness of covalent polymers with the dynamic nature of supramolecular interactions.

Calixwikipedia.orgfuran in Sensor Design and Chemosensing

Chemosensors are molecules designed to detect the presence of specific analytes through a measurable signal, such as a change in color or fluorescence. researchgate.net Calixarenes have been widely explored as platforms for chemosensors due to their preorganized cavities and the ease with which they can be functionalized with signaling units (fluorophores or chromophores). researchgate.netmdpi.commdpi.com Calix wikipedia.orgfuran, with its furan oxygen atoms and a hydrophobic cavity, also possesses the fundamental features required for a sensor scaffold. Derivatization of calix[n]furans into ion-binding macrocyclic hosts has been reported, highlighting their potential in this area. researchgate.net

Principles of Molecular Recognition in Sensor Development

The operation of a calix-based sensor relies on the principle of molecular recognition, where the macrocyclic host selectively binds a target guest molecule or ion. This binding event must be coupled to a transducer that generates a detectable signal. brighton.ac.uk

The key interactions that drive molecular recognition in calixarene-type sensors include:

Hydrogen Bonding: The pyrrole (B145914) NH protons in calix[n]pyrroles are excellent hydrogen bond donors, making them effective receptors for anions like chloride and fluoride. acs.orgnih.govmedcraveonline.com Hybrid calix researchgate.netfuran wikipedia.orgpyrrole macrocycles have also been synthesized and their anion binding properties studied. nih.gov While furan oxygens are weaker hydrogen bond acceptors, functionalization of the calix wikipedia.orgfuran rim with appropriate groups could introduce hydrogen bonding capabilities.

Cation-π Interactions: The electron-rich cavity of calixarenes can interact favorably with cations. mdpi.com This interaction is crucial for the recognition of metal ions and ammonium (B1175870) compounds. beilstein-journals.org The aromatic furan rings in calix wikipedia.orgfuran could similarly engage in cation-π interactions.

Host-Guest Complexation: The primary mechanism is the encapsulation of a guest molecule within the host's cavity. The selectivity of a sensor is determined by the size and shape complementarity between the host cavity and the guest. Calix wikipedia.orgarene, for example, is known to form stable complexes with fullerenes (C60 and C70) and various organic ammonium ions. wikipedia.orgbeilstein-journals.org

The binding event is typically transduced into an optical or electrochemical signal. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). researchgate.net For example, a binding event can alter the distance or orientation between a fluorophore and a quencher attached to the calixarene scaffold, leading to a "turn-on" or "turn-off" fluorescence response. mdpi.comacs.org The design of effective sensors involves the careful integration of a selective recognition unit (the calix wikipedia.orgfuran scaffold) with a sensitive signaling unit. nih.gov

Data Tables

Table 1: Examples of Supramolecular Polymerization with Calix wikipedia.orgarene Scaffolds

Polymer ArchitectureHost MonomerGuest MonomerKey InteractionResulting StructureReference(s)
Linear PolymerDitopic Calix wikipedia.orgareneDumbbell C60Host-Guest ComplexationLinear supramolecular polymer researchgate.net
Networked ArrayCalix wikipedia.orgarene-chained poly(p-phenyleneethynylene)C60 FulleropyrrolidineHost-Guest Cross-linkingSupramolecular polymer network figshare.com
Helical ArrayChiral (R)- or (S)-Calix wikipedia.orgareneDumbbell C60Chiral Host-Guest ComplexationHelical supramolecular polymer researchgate.netresearchgate.net
Sequence-Controlled TerpolymerBis-calix wikipedia.orgareneC60 derivative (part of a 3-monomer system)Orthogonal Host-Guest PairsABC sequence-controlled polymer nih.gov

Table 2: Principles of Molecular Recognition in Calix-based Sensors

Recognition PrincipleDescriptionRelevant AnalytesExample MacrocycleReference(s)
Hydrogen BondingInteraction between H-bond donors (e.g., NH, OH) and acceptors (e.g., anions).Anions (F⁻, Cl⁻, H₂PO₄⁻)Calix researchgate.netpyrrole, Calix researchgate.netfuran wikipedia.orgpyrrole nih.govacs.orgmedcraveonline.com
Cation-π InteractionElectrostatic interaction between a cation and the electron-rich face of an aromatic ring.Metal ions (Na⁺, K⁺, Cs⁺), Ammonium ionsCalix researchgate.netarene mdpi.combeilstein-journals.org
Host-Guest EncapsulationSize and shape-selective inclusion of a guest molecule within the host's cavity.Fullerenes, Neutral organic moleculesCalix wikipedia.orgarene wikipedia.orgnih.gov

Design of Ion and Neutral Molecule Sensors

The application of calix nzdr.rufuran itself as a direct sensor for ions and neutral molecules is not yet extensively documented in scientific literature. However, its structural characteristics, featuring a pre-organized cavity formed by five furan rings, present a foundation for potential host-guest chemistry, analogous to the well-studied calixarenes and calixpyrroles. researchgate.net The development of sensors based on calixarene scaffolds typically involves functionalizing the upper or lower rims with chromogenic or fluorogenic groups that signal a binding event. researchgate.net

The primary role of calix nzdr.rufuran in this context has been as a key synthetic intermediate for producing calix nzdr.rupyrrole, a macrocycle with known ion-binding properties. mdpi.comresearchgate.net For instance, meso-decamethyl-calix nzdr.rupyrrole, synthesized from its calix nzdr.rufuran analogue, has been studied for its ability to bind anions. researchgate.net Interestingly, its binding affinity for the chloride anion was found to be lower than that of the smaller, more established calix epdf.pubpyrrole macrocycle. This suggests that a larger cavity does not automatically translate to stronger binding and that conformational and electronic factors play a crucial role. researchgate.net

The potential for calix nzdr.rufuran derivatives in sensing lies in future research, where the furan oxygen atoms or the meso-positions could be functionalized to create specific binding sites for targeted analytes.

Table 1: Comparative Anion Binding Affinity Binding constants (Ka) for the chloride anion in dichloromethane-d2.

Compound Binding Constant (Ka in M-1) Source
meso-octamethylcalix epdf.pubpyrrole < 100 researchgate.net

Calixnzdr.rufuran in Supramolecular Catalysis

The use of macrocyclic compounds as catalysts is a cornerstone of supramolecular chemistry, where the host cavity can encapsulate substrates and stabilize transition states, mimicking enzymatic activity. While calix[n]arenes and calix[n]pyrroles have seen significant development as organocatalysts, the application of calix nzdr.rufuran in catalysis is an emerging and less explored field. researchgate.netmdpi.com

Biomimetic Catalysis

There are currently no specific reports detailing the use of calix nzdr.rufuran as a biomimetic catalyst. The principle of biomimetic catalysis with macrocycles relies on creating an active site within a molecular cleft, similar to an enzyme. researchgate.net Calixarenes have been successfully employed in this fashion for reactions like transesterification, demonstrating rate accelerations due to the proximity of reactants bound within the cavity. Given its defined cavity, calix nzdr.rufuran represents a potential scaffold for the future design of synthetic enzyme mimics, though this remains to be experimentally realized.

Organocatalysis

The direct application of calix nzdr.rufuran as an organocatalyst has not been described. Research in organocatalysis using related macrocycles has shown that functional groups appended to the scaffold are often necessary for catalytic activity. For example, calix[n]pyrroles can act as hydrogen bond-donating organocatalysts for various transformations, including hetero-Diels-Alder and vinylogous addition reactions. mdpi.com The development of calix nzdr.rufuran-based organocatalysts would likely require similar synthetic modifications to introduce catalytically active moieties, such as acidic or basic groups, onto the macrocyclic framework.

Polymerization Catalysis

While there is no direct evidence of calix nzdr.rufuran being used in polymerization catalysis, research on smaller, related heterocalixarenes has demonstrated the viability of this approach. A notable example is the calix researchgate.netfuran mdpi.comthiazole (B1198619) system. This macrocycle was converted to its calix researchgate.netpyrrole mdpi.comthiazole analogue, which, upon complexation with a Zn(II) ion, formed a stable organozinc complex. This complex proved to be an effective catalyst for the ring-opening polymerization of rac-lactide, converting over 95% of the monomer into polylactide within 30 minutes. This finding highlights the potential of furan-containing macrocycles to serve as platforms for developing novel polymerization catalysts, a strategy that could foreseeably be extended to the larger calix nzdr.rufuran system.

Crystal Engineering and Self-Assembly of Calixnzdr.rufuran Complexes

Significant progress in understanding the solid-state behavior of calix nzdr.rufuran comes from a reported gram-scale, one-pot synthesis, which also provided high-quality single crystals for X-ray diffraction analysis. researchgate.net This work has been fundamental to characterizing its three-dimensional structure and conformational properties.

The crystal structure of meso-decamethylcalix nzdr.rufuran reveals a distinct, non-planar conformation. Unlike the symmetrical cone or 1,3-alternate conformations often seen in calix epdf.pubarenes, the calix nzdr.rufuran macrocycle adopts a more irregular shape to accommodate the five repeating units. The analysis confirmed its ability to act as a host, showing the inclusion of solvent molecules within its cavity in the crystalline state. researchgate.net

Furthermore, calix nzdr.rufuran serves as a versatile platform for crystal engineering through chemical modification. It can be converted into a cyclic pentaketone and subsequently to an ethylene-bridged cyclic isopyrazole macrocycle. researchgate.net The crystal structures of these derivatives have also been determined, providing crucial insights into how the macrocyclic conformation changes upon derivatization and how these new structures interact with guest molecules. researchgate.net This work demonstrates the potential of calix nzdr.rufuran as a building block for designing complex supramolecular architectures and crystalline materials with tailored cavities and intermolecular interactions. researchgate.netresearchgate.net

Table 2: Structural Features of Calix nzdr.rufuran and Its Derivatives

Compound Synthetic Precursor Key Structural Feature (from X-ray Crystallography) Source
meso-decamethylcalix nzdr.rufuran Furan, Acetone (B3395972) Irregular macrocyclic conformation, capable of including solvent guests. researchgate.net
Cyclic Pentaketone meso-decamethylcalix nzdr.rufuran Conversion of furan units to ketone functionalities. researchgate.net

Emerging Biomedical Applications (Supramolecular Focus)

Direct biomedical applications of calix nzdr.rufuran have not yet been reported. Its significance in a biomedical context is currently indirect, stemming from its role as a precursor to other functional macrocycles and the general potential of related compounds.

The conversion of calix nzdr.rufuran to calix nzdr.rupyrrole is a key example. mdpi.comresearchgate.net Calix[n]pyrroles are known for their ability to bind anions, a function of great biological importance given the role of anions like chloride and phosphate (B84403) in physiological processes. The ability to create receptors for these species opens potential avenues in diagnostics and therapeutic research. researchgate.net

Moreover, the broader families of calixarenes and furan-based polymers, to which calix nzdr.rufuran is related, have established biomedical applications. Calixarenes are explored for drug delivery, bio-sensing, and as therapeutic agents themselves. researchgate.net Furan-based polymers are being investigated for creating biocompatible and biodegradable materials for applications like tissue engineering. While speculative, the calix nzdr.rufuran scaffold combines features of both classes, suggesting that its future functionalized derivatives could be designed for targeted biological recognition, drug encapsulation, or as components in novel biomaterials.

Engineering of Smart Biomaterials

Smart biomaterials are engineered to respond to specific changes in their environment, such as pH or temperature, making them highly valuable for medical applications. nih.gov The inherent structural properties of calixarenes, including a three-dimensional basket shape and the ability to be functionalized on both their upper and lower rims, make them ideal scaffolds for creating such materials. nih.govrhhz.net

Derivatives of calixarenes have been used to construct various smart biomaterials:

Nanoparticles: Amphiphilic calixarenes, which have both water-attracting and water-repelling parts, can self-assemble into nanostructures like micelles and vesicles. beilstein-journals.org These nano-assemblies can carry drugs and release them in a controlled manner. For example, a calix nih.govarene functionalized with choline (B1196258) units can form nano-sized aggregates that have intrinsic antibacterial properties and can inhibit the formation of bacterial biofilms. rsc.org

Hydrogels: Calixarenes can be used as building blocks or cross-linkers to form hydrogels. nih.gov These are water-swollen polymer networks that can encapsulate therapeutic agents and release them in response to specific triggers. beilstein-journals.org

Stimuli-Responsive Surfaces: By grafting calixarenes onto surfaces, it's possible to create materials that can selectively capture or release biomolecules in response to external signals, which has applications in diagnostics and bioseparation.

While specific studies on calix doaj.orgfuran-based biomaterials are limited, the principles established with other calixarenes, like calix nih.govarenes and calix doaj.orgarenes, suggest a promising future for calix doaj.orgfuran in this domain. For instance, guanidinium-functionalized pillar doaj.orgarene, a related macrocycle, has been shown to disrupt bacterial biofilms, highlighting the potential of such functionalized macrocycles as advanced biomaterials. researchgate.netmedcraveonline.com

Concepts in Drug Delivery Systems via Supramolecular Interactions

The ability of calixarenes to form host-guest complexes is the cornerstone of their use in drug delivery. nih.govmdpi.com They can encapsulate drug molecules, improving their solubility, stability, and bioavailability. nih.govmdpi.com The release of the drug can be controlled by external stimuli, allowing for targeted therapy that minimizes side effects. beilstein-journals.org

A key strategy in this area is the development of nanocarriers from amphiphilic calixarenes. These carriers can transport drugs through the bloodstream and release them at specific sites, like tumor tissues. beilstein-journals.org

Case Study: Guanidinium-Calix doaj.orgarene as a Nanocarrier for Phototheranostics

A significant advancement involves a guanidinium-calix doaj.orgarene derivative designed for phototheranostics, a strategy that combines diagnosis (fluorescence imaging) and therapy (photodynamic therapy). researchgate.net Researchers developed a nanocarrier using a pegylated guanidinium-calix doaj.orgarene pentadodecyl ether. rhhz.netresearchgate.net

Mechanism: This nanocarrier strongly binds and encapsulates photosensitizer molecules. This encapsulation quenches the photosensitizer's fluorescence and deactivates its therapeutic effect. rhhz.netresearchgate.net

Targeted Activation: In the high-energy environment of tumor cells, there is an excess of adenosine (B11128) triphosphate (ATP). This ATP acts as a biomarker that displaces the photosensitizer from the calixarene's cavity. rhhz.netresearchgate.net

Outcome: The release of the photosensitizer restores its fluorescence, allowing for imaging of the tumor, and activates its photodynamic properties, leading to targeted cell death upon light irradiation. researchgate.net This "biomarker displacement activation" strategy demonstrates a sophisticated, stimuli-responsive drug delivery system. beilstein-journals.org

This example, using a calix doaj.orgarene, provides a clear blueprint for how calix doaj.orgfuran could be similarly functionalized to create advanced, targeted drug delivery platforms.

Fluorescence Sensing for Biomolecules

The unique recognition properties of calixarenes make them excellent candidates for developing fluorescent sensors for biologically important molecules. researchgate.net These sensors typically work by binding to a target molecule (analyte), which causes a detectable change in the fluorescence of a reporter dye. researchgate.net

An effective method used in this context is the Indicator Displacement Assay (IDA) . thno.org In an IDA, a fluorescent dye is initially held within the calixarene's cavity, which often quenches or alters its fluorescence. When the target analyte, which binds more strongly to the calixarene, is introduced, it displaces the dye. thno.orgnih.gov The release of the dye into the solution restores its original fluorescence, signaling the presence of the analyte. thno.org

Research Highlight: Guanidinium-Modified Calix doaj.orgarene for Sensing Biomolecules

A guanidinium-modified calix doaj.orgarene (GC5A) has proven to be a highly versatile receptor for various biomolecules. thno.orgnih.gov

Sensing of Bisphosphonates: This class of drugs is used to treat bone diseases. An IDA based on the GC5A and a fluorescein (B123965) (Fl) reporter dye was developed for the "switch-on" fluorescent detection of bisphosphonates. thno.orgnih.gov The GC5A receptor shows strong binding to bisphosphonates, allowing for their highly sensitive and label-free detection in both buffer solutions and artificial urine. doaj.orgthno.org

Sensing of Cancer Biomarkers: The same research group used a similar GC5A derivative to detect lysophosphatidic acid (LPA), a known cancer biomarker, in mouse serum with a low detection limit. researchgate.net They also demonstrated the sensing of trimethylamine (B31210) N-oxide (TMAO), a gut microbial metabolite linked to several diseases. nih.gov

The table below summarizes the binding affinities and limits of detection for the GC5A sensor system with various bisphosphonates in different media.

Analyte (Bisphosphonate)MediumBinding Affinity (Ka) [M-1]Limit of Detection (LOD) [μM]
ClodronateHEPES Buffer1.8 (± 0.2) x 1060.051
EtidronateHEPES Buffer2.1 (± 0.3) x 1070.011
ZoledronateHEPES Buffer2.9 (± 0.4) x 1080.005
ClodronateArtificial Urine-0.28
EtidronateArtificial Urine-0.16
ZoledronateArtificial Urine-0.13

Data sourced from Gao J, et al. (2018). thno.org

These findings underscore the immense potential of functionalized calix doaj.orgarenes, and by extension calix doaj.orgfurans, as highly sensitive and selective fluorescent sensors for a wide range of clinically relevant biomolecules.

Computational and Theoretical Investigations of Calix 1 Furan Chemistry

Density Functional Theory (DFT) Studies on Calixnih.govfuran

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and properties of calixarenes and their analogues. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for these large macrocyclic systems.

DFT calculations are instrumental in determining the stable three-dimensional structures of calix nih.govfuran (B31954) and the energetic landscape connecting its various conformations. Geometry optimization procedures, which locate stationary points on the potential energy surface, reveal the most likely shapes the molecule will adopt. acs.orgarxiv.org For calix nih.govfuran and its derivatives, these calculations help to understand the preference for specific conformers.

A recent study detailed the one-pot, gram-scale synthesis of calix nih.govfuran from the condensation of furan and acetone (B3395972). researchgate.net The structural analysis, supported by theoretical calculations, provides insight into its conformational behavior. The increased size and flexibility of the five-membered ring system, compared to its smaller calix hokudai.ac.jpfuran counterpart, leads to a more complex potential energy surface with numerous possible low-energy structures.

Theoretical studies on related calix[n]heterocycles, such as calix hokudai.ac.jpfuran, show that the 1,3-alternate conformation is often preferred due to electrostatic interactions between the heteroatom and the adjacent rings. researchgate.net While direct DFT energy profiles for calix nih.govfuran are less commonly published, analysis of its crystal structure and related compounds like bis-calix nih.govphyrins suggests that it can adopt various non-planar conformations, including cone, partial-cone, and chair-like structures. researchgate.networldscientific.com DFT geometry optimizations are typically performed using hybrid functionals like B3LYP with a basis set such as 6-311G(d) to accurately model the system. worldscientific.com The resulting optimized geometries are crucial for subsequent analysis of the molecule's properties.

Table 1: Representative Conformers of Calix[n]aromatics and Influencing Factors

Calix[n]aromatic Predominant Conformer(s) Key Influencing Factors Citation
Calix hokudai.ac.jparene Cone Intramolecular hydrogen bonding researchgate.net
Calix hokudai.ac.jpfuran 1,3-Alternate Ring-ring electrostatic interactions researchgate.net
Calix hokudai.ac.jppyrrole (B145914) 1,3-Alternate Ring-ring electrostatic interactions researchgate.net
Calix nih.govarene Cone, Partial Cone, 1,2-Alternate, 1,3-Alternate Increased macrocyclic flexibility

This table is generated based on data from multiple sources to illustrate general conformational trends.

A primary function of calixarenes is their ability to act as hosts in host-guest chemistry. researchgate.net DFT calculations are a powerful tool for predicting the binding affinity and selectivity of calix nih.govfuran towards various guest molecules, including anions, cations, and neutral species. The binding affinity is typically quantified by the complexation energy (ΔE), which is the calculated energy difference between the host-guest complex and the separated host and guest molecules.

Studies on analogous calix hokudai.ac.jppyrrole systems demonstrate that these macrocycles can selectively bind anions like fluoride. nih.govresearchgate.net The binding is governed by factors such as the number of hydrogen bond donors and the preorganization of the host cavity. researchgate.net For calix nih.govfuran, which lacks the NH hydrogen bond donors of calixpyrroles, binding is expected to be driven by other non-covalent interactions, such as CH-π and ion-π interactions. researchgate.netbeilstein-journals.org

The theoretical investigation of calix hokudai.ac.jparene derivatives with guest molecules like favipiravir (B1662787) and 5-fluorouracil (B62378) has shown that complexation energies can be reliably calculated using the B3LYP hybrid method. researchgate.net Negative values for adsorption energy (ΔE) and adsorption enthalpy (ΔH) indicate that the formation of the host-guest complex is an exothermic and favorable process. researchgate.net Similar calculations for calix nih.govfuran would involve placing a guest molecule within its cavity, performing a geometry optimization of the complex, and calculating the binding energy. The larger and more flexible cavity of calix nih.govfuran compared to its four-membered analogue may allow it to bind larger guest molecules. researchgate.net

DFT allows for a detailed understanding of the specific non-covalent interactions that stabilize a host-guest complex. mdpi.com Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to identify and characterize these forces. nih.govresearchgate.net

For furan-containing systems, key non-covalent interactions include CH⋯O and CH⋯C hydrogen bonds, as well as π-stacking interactions. nih.govnih.gov In the context of a calix nih.govfuran host-guest complex, the electron-rich furan rings can participate in cation-π interactions with positively charged guests. beilstein-journals.org The analysis of the electron density can reveal bond critical points between the host and guest, confirming the presence and strength of interactions like hydrogen bonds or van der Waals contacts. researchgate.net Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize electron-rich and electron-poor regions, predicting sites of interaction. researchgate.netresearchgate.net These analyses provide a comprehensive picture of how calix nih.govfuran recognizes and binds to guest molecules, explaining the origins of its binding affinity and selectivity. acs.org

Theoretical Analysis of Binding Affinities and Selectivity

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides high accuracy for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are the preferred methods for exploring the conformational dynamics and behavior of large molecules over time. nih.govnih.gov These classical approaches use simplified force fields to model atomic interactions, enabling the simulation of much larger systems and longer timescales. researchgate.netarxiv.org

The increased flexibility of the calix nih.govarene scaffold compared to the more rigid calix hokudai.ac.jparenes results in a vast conformational space with a multitude of low-energy structures. Molecular mechanics calculations, often employed in a systematic or random search of the potential energy surface, are used to identify these stable conformers.

A comprehensive study on p-methylcalix nih.govarene using MM3 and TRIPOS force fields identified numerous low-energy conformers beyond the standard cone, partial cone, 1,2-alternate, and 1,3-alternate structures. This highlights the inadequacy of simple classification schemes for these more flexible macrocycles. The dynamic behavior of the calix nih.govarene skeleton, as revealed by molecular dynamics simulations, is characterized by the pseudorotation of the pentagon formed by the methylene (B1212753) bridge carbons and the independent movement of individual aryl units. This suggests that a single furan ring within calix nih.govfuran can alter its orientation with a relatively low energy barrier, contributing to the molecule's dynamic nature.

MD simulations are particularly valuable for studying the structure and stability of host-guest complexes in a dynamic environment, often including explicit solvent molecules. These simulations can reveal how the host molecule adapts its conformation to accommodate a guest and how the guest is oriented within the binding cavity.

For calixarene (B151959) systems, MD simulations show that guest binding is a dynamic process involving mutual conformational changes of both host and guest. acs.org The formation of a stable complex depends on a good geometric fit and the establishment of multiple non-covalent interactions. nankai.edu.cn Simulations can track key geometric parameters, such as the distance between the guest and specific atoms of the host, to characterize the binding mode. For calix nih.govfuran, MD simulations could be used to model the encapsulation of a target guest, confirming the stability of the complex and illustrating the dynamic interplay of forces, such as van der Waals and electrostatic interactions, that hold it together. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
Calix nih.govfuran
Calix hokudai.ac.jpfuran
Calix researchgate.netfuran
Calix hokudai.ac.jparene
Calix nih.govarene
p-methylcalix nih.govarene
Calix hokudai.ac.jppyrrole
bis-calix nih.govphyrin
Furan
Acetone
Favipiravir

Solvent Reorganization Energy Assessments

In the theoretical examination of electron transfer processes involving calix rsc.orgfuran, the solvent reorganization energy (λ) is a critical parameter. Based on Marcus theory, this energy represents the energetic cost of reorganizing the solvent molecules' orientation from the equilibrium configuration of the reactant state to that of the successor state, without the actual transfer of charge occurring. stanford.edu It is a key factor that, along with the free energy change of the reaction, governs the activation barrier and thus the rate of electron transfer. stanford.eduum.es

The calculation of solvent reorganization energy for a molecule like calix rsc.orgfuran is complex due to its conformational flexibility and the heterogeneous nature of the local environment it creates. stanford.edu Computational models treat the solvent as a dielectric continuum, and the micelle-like structure of a calixarene in solution is often modeled with distinct regions of differing dielectric properties, representing the macrocyclic cavity, the functional groups, and the bulk solvent. stanford.edu

While specific studies quantifying the solvent reorganization energy for calix rsc.orgfuran are not extensively detailed in available literature, research on analogous compounds provides relevant insights. For instance, density functional theory (DFT) determinations on calix researchgate.netbenzofuran analogues have shown that ground-state energies of different conformers (e.g., cone and saddle) are significantly lower in a solvent system compared to the gas phase, highlighting the substantial impact of the solvent environment. mdpi.com Furthermore, molecular dynamics simulations on calix github.iopyrrole demonstrate that it is an exceptionally flexible molecule whose conformational preferences are influenced by the solvent; polar solvents, particularly those with strong hydrogen-bond accepting capabilities, can increase the population of alternative conformations. ub.edu This inherent flexibility and sensitivity to the solvent environment imply that the solvent reorganization energy would be highly dependent on the specific conformation of the calix rsc.orgfuran molecule and the nature of the surrounding solvent.

Advanced Computational Methods for Conformational Search (e.g., AFIR, StrainViz)

The significant flexibility of the calix rsc.orgarene scaffold presents a considerable challenge for conformational analysis, resulting in a multitude of low-energy conformers. Traditional molecular mechanics and search procedures can be computationally expensive and may not comprehensively explore the entire energy hypersurface. To address this, advanced computational methods have been employed to systematically investigate the conformational landscape and structural properties of calixarenes and their analogues.

The Artificial Force Induced Reaction (AFIR) method is a powerful technique for conducting conformational searches and exploring potential energy surfaces. chemrxiv.orgrsc.orgresearchgate.net It is utilized to locate the lowest energy conformations of macrocycles by systematically searching for stable structures. rsc.org This method has proven useful for identifying stable conformers and predicting the synthetic feasibility of various calix researchgate.netpyrrole derivatives, including those containing furan units. chemrxiv.orgrsc.org

Complementing the conformational search, StrainViz analysis is a tool used to visualize and quantify the ring strain within macrocyclic molecules. chemrxiv.orgrsc.orggithub.com After a geometry is optimized, often using DFT calculations, StrainViz evaluates the total strain and partitions it into contributions from bond, angle, and dihedral strain. rsc.orgresearchgate.net This analysis provides a visual map of where the strain is concentrated in the molecular structure, which is invaluable for rational molecular design. chemrxiv.orgrsc.org

These methods have been successfully applied in the strain-based design of calix researchgate.netpyrrole analogues that incorporate furan and thiazole (B1198619) rings. chemrxiv.orgrsc.org For example, in a study of calix chemrxiv.orgfuran rsc.orgthiazole, the AFIR method was used for the conformational search, followed by DFT calculations and StrainViz analysis to evaluate the ring strain. rsc.org The calculations revealed that replacing pyrrole units with furan or thiazole could significantly alter the total strain energy of the macrocycle. rsc.org The validity of these theoretical predictions was confirmed by synthetic experiments, where less-strained macrocycles were synthesized in significantly higher yields. rsc.org A meso-N(sp2)-bridged analogue, calculated to be more strained by 5.1 kcal mol−1, was obtained in only a 2% yield, whereas the less-strained calix chemrxiv.orgfuran rsc.orgthiazole was obtained in a 60% yield. rsc.org

Advanced Characterization Techniques in Calix 1 Furan Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of calix researchgate.netfurans. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the successful synthesis and purity of the macrocycle. In one study, the formation of a calix researchgate.netfuran (B31954) was confirmed by new signals in the ¹H NMR spectrum at δ 3.91 and 5.95, with an integration ratio of 1:1, indicating the presence of methylene (B1212753) bridge protons and furan protons in a cyclic structure. The absence of signals corresponding to terminal furan hydrogens further supported the successful cyclization.

For a specific calix researchgate.netfuran product (referred to as 2b in the study), the following characteristic chemical shifts were reported.

Table 1: NMR Spectroscopic Data for a Calix researchgate.netfuran Derivative

Nucleus Chemical Shift (δ) Assignment
¹H 3.88 ppm 10H, singlet, 5 x CH₂
5.94 ppm 10H, singlet, 10 x furan-H
¹³C 29.6 5 x CH₂
106.9 10 x OCCH
150.4 10 x OCCH

Data sourced from Kohnke, F. H., & Slawin, A. M. Z. (1994).

Diffusion-Ordered NMR Spectroscopy (DOSY)

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful method for studying the size and shape of molecules in solution, as well as their interactions and complex formation, by measuring their diffusion coefficients. While it is a highly relevant technique for analyzing macrocycles and their host-guest complexes, specific research applying DOSY to the study of calix researchgate.netfuran was not prominent in the reviewed literature.

X-ray Diffraction Analysis for Crystal Structures

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of molecules in the solid state. The synthesis and conformational analysis of calix researchgate.netfuran have been supported by this technique. researchgate.netresearchgate.net Single crystals of calix researchgate.netfuran suitable for X-ray analysis have been successfully obtained through methods such as the slow evaporation of a diethyl ether solution. doi.org

The analysis of calix researchgate.netfuran derivatives has revealed specific conformational arrangements. For instance, a calix researchgate.netpyrrole (B145914), which was synthesized from a calix researchgate.netfuran precursor, was found to adopt a distorted alternate conformation in the solid state. researchgate.net This suggests that the five-membered heterocyclic units arrange in an alternating up-down-up-down-coplanar pattern relative to the mean plane of the macrocycle. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in calix researchgate.netfuran research for confirming the molecular weight of the synthesized macrocycles. The detection of the correct molecular ion peak provides strong evidence for the formation of the desired cyclic pentamer over other oligomers.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization Mass Spectrometry (CI-MS), particularly using ammonia (B1221849) as the reagent gas, has been effectively used to study calix researchgate.netfuran. This "soft" ionization technique is gentle enough to keep the macrocycle intact while also revealing its ability to form complexes in the gas phase. Research has shown that calix researchgate.netfurans can complex with both protons (H⁺) and ammonium (B1175870) ions (NH₄⁺) in the gas phase. The observation of (M+H)⁺ and (M+NH₄)⁺ ions confirms the mass of the macrocycle and demonstrates its ion-binding capabilities. In many cases, the ion corresponding to the ammonium complex, (M+NH₄)⁺, is more intense than the protonated molecule, suggesting a preferential binding of the ammonium ion.

Table 2: CI-MS Data for Calix researchgate.netfuran Compounds with Ammonia Gas

Compound Molecular Ion Species Observed m/z
Calix researchgate.netfuran (M+H)⁺ 561
(M+NH₄)⁺ 578
Calix researchgate.netfuran derivative 2b (M+H)⁺ 401
(M+NH₄)⁺ 418

Data sourced from Kohnke, F. H., & Slawin, A. M. Z. (1994).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique widely used in supramolecular chemistry to analyze non-volatile and thermally fragile molecules, like macrocycles, directly from solution. It is particularly valuable for studying host-guest complexes. While ESI-MS has been used to confirm that other macrocyclic structures are stable in solution, specific studies detailing its application to calix researchgate.netfuran were not identified in the reviewed literature. epdf.pub

UV/Visible Absorption and Fluorescence Spectroscopy

UV/Visible absorption and fluorescence spectroscopy are key techniques for investigating the electronic properties of molecules and their behavior in host-guest interactions. Changes in the absorption or emission spectra upon the addition of a guest can be used to study binding events and determine association constants. While these techniques are central to the study of many macrocycles, including calix[n]pyrroles and other calixarene (B151959) derivatives, specific UV/Vis absorption or fluorescence data for the parent calix researchgate.netfuran compound were not available in the reviewed search results. researchgate.netresearchgate.net

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

No research data is available on the use of Isothermal Titration Calorimetry to analyze the thermodynamic parameters (enthalpy, entropy, Gibbs free energy, and binding affinity) of host-guest complexation involving Calix researchgate.netfuran.

Microscopic Techniques for Supramolecular Architectures (e.g., AFM, TEM, SEM)

There are no published studies that utilize Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), or Scanning Electron Microscopy (SEM) to investigate or provide visual evidence for the supramolecular architectures or self-assembly of Calix researchgate.netfuran.

Due to the absence of specific research on this topic, no data tables or detailed findings can be presented.

Compound Names

As no specific research findings could be detailed in the article, a table of compound names is not applicable.

Emerging Research Frontiers and Future Prospects of Calix 1 Furan Chemistry

Development of Novel Calixresearchgate.netfuran-Based Supramolecular Assemblies

The development of novel supramolecular assemblies using calix researchgate.netfuran (B31954) as a foundational building block represents a burgeoning area of research. These macrocycles possess the inherent ability to self-assemble into larger, more complex structures through non-covalent interactions. researchgate.net The unique "chalice" or "vase-like" shape of calixarenes, including calix researchgate.netfuran, provides a pre-organized scaffold with a hydrophobic cavity that can encapsulate smaller guest molecules. wikipedia.org This characteristic is fundamental to their role in host-guest chemistry and the formation of supramolecular assemblies. wikipedia.org

Researchers are exploring the creation of diverse supramolecular structures such as nanorods, nanoparticles, and nanofibers by co-assembling calix researchgate.netfurans with various molecules like dyes and drugs. sioc-journal.cn For instance, the self-assembly of calix researchgate.netarene has been observed to form dimeric capsules in the presence of silver ions, which can further organize into three-dimensional molecular architectures. mdpi.com These assemblies are not merely static structures; they can be designed to be dynamic and responsive to external stimuli. The construction of function-directed supramolecular assemblies often involves methods like calixarene-induced aggregation, guest-induced aggregation, and host-guest co-assembly of amphiphilic calixarenes. researchgate.net

A significant area of investigation involves the interaction between calix researchgate.netarenes and fullerenes, leading to the formation of linear, networked, and helical supramolecular polymers. researchgate.netnih.gov These host-guest interactions are pivotal in controlling the arrangement of fullerenes within the resulting ensembles. researchgate.netnih.gov The ability to direct the self-assembly of these complex architectures opens up possibilities for creating advanced materials with tailored properties.

Design of Advanced Multifunctional Calixresearchgate.netfuran Receptors

The design of advanced multifunctional receptors based on the calix researchgate.netfuran scaffold is a key focus in supramolecular chemistry. The versatility of the calixarene (B151959) framework allows for the introduction of various functional groups at both the upper and lower rims, enabling the creation of receptors with specific recognition capabilities. researchgate.net This functionalization is crucial for developing receptors that can selectively bind to a wide range of guest species, including cations, anions, and neutral molecules. wikipedia.orgresearchgate.net

A notable example of multifunctional receptor design is the development of ditopic receptors for the recognition of long-chain diammonium salts. beilstein-journals.org These receptors utilize two converging calix researchgate.netarene cavities to encapsulate the dication, while ureido groups bind to the counter anions, demonstrating a cooperative binding mechanism. beilstein-journals.org The efficiency and selectivity of these receptors are highly dependent on the spatial arrangement of the binding sites, which is dictated by the calixarene backbone. beilstein-journals.org

Furthermore, the incorporation of fluorogenic groups into the calixarene scaffold has led to the development of fluorescent molecular sensors. researchgate.net These sensors exhibit changes in their optical properties upon binding with specific analytes, allowing for their detection and quantification. wikipedia.orgresearchgate.net The ability to fine-tune the ligating sites and solubility of calix researchgate.netfuran derivatives is essential for their application in areas such as bioimaging and drug delivery. researchgate.net The development of these advanced receptors relies on a deep understanding of the principles of molecular recognition and the ability to synthetically modify the calix researchgate.netfuran structure with high precision.

Scalable Synthesis and Industrial Relevance of Calixresearchgate.netfuran

The advancement of calix researchgate.netfuran chemistry is intrinsically linked to the development of scalable and efficient synthetic methodologies. Historically, the synthesis of larger calix[n]furans (where n > 4) has been challenging. mdpi.com However, recent breakthroughs have enabled the gram-scale synthesis of calix researchgate.netfuran and calix researchgate.netfuran through a one-pot condensation of furan and acetone (B3395972). researchgate.netnii.ac.jpresearchgate.net This method is followed by a stepwise separation of the different calix[n]furans using size-selective precipitation techniques, which has significantly improved the accessibility of these larger macrocycles. researchgate.netnii.ac.jpresearchgate.net

The ability to produce calix researchgate.netfuran on a larger scale is crucial for its potential industrial applications. researchgate.netnii.ac.jp Scalable synthetic routes are a prerequisite for exploring the use of these compounds in areas such as coordination and host-guest chemistry on a practical level. researchgate.netnii.ac.jp The derivatization of calix[n]furans into other macrocyclic hosts, such as cyclic polyketones and isopyrazole-based macrocycles, further expands their potential utility. researchgate.net

Despite these advancements, challenges remain in the synthesis of calix researchgate.netpyrroles, which can be derived from calix researchgate.netfurans. The synthesis of β-unsubstituted calix researchgate.netpyrrole (B145914) from its furan-based analogue has been reported, but often with low yields. researchgate.netacs.org The development of more direct and higher-yielding synthetic routes for both calix researchgate.netfuran and its derivatives is an ongoing area of research with significant implications for their industrial relevance.

Table 1: Synthetic Approaches to Calix researchgate.netfuran

MethodDescriptionKey FeaturesReference(s)
One-Pot Condensation Condensation of furan and acetone followed by size-selective precipitation.Enables gram-scale synthesis of calix researchgate.net- and calix researchgate.netfuran. researchgate.net, nii.ac.jp, researchgate.net
Size-Selective Synthesis Utilization of oligofuran precursors to control the size of the resulting macrocycle.Offers a more controlled approach to specific calix[n]furan synthesis. researchgate.net
Direct Macrocyclization Direct cyclization of furan monomers.A fundamental approach to forming the calix[n]furan ring. researchgate.net

Integration of Calixresearchgate.netfuran into Hybrid Material Systems

The integration of calix researchgate.netfuran into hybrid material systems is a promising strategy for creating advanced materials with novel properties and functionalities. Hybrid materials combine the unique molecular recognition capabilities of calix researchgate.netfuran with the properties of other materials, such as nanoparticles or polymers.

One area of exploration is the synthesis of hybrid calix[n]furan[m]pyrroles. nih.govresearchgate.net These systems, which contain both furan and pyrrole units within the same macrocyclic framework, exhibit interesting anion-binding properties. researchgate.net The conversion of furan units in calix researchgate.netfuran to pyrroles has been demonstrated, leading to the synthesis of calix mdpi.comfuran researchgate.netpyrrole, among other hybrid structures. nih.govresearchgate.net These hybrid macrocycles have been investigated for their host-guest chemistry with various anions. researchgate.net

Furthermore, calixarenes, in general, have been used to functionalize nanoparticles, leading to hybrid systems with applications in sensing and catalysis. mdpi.com The calixarene coating can provide specific recognition sites on the nanoparticle surface, enabling selective interactions with target molecules. The self-assembly of calixarenes with metal ions, such as silver, can also lead to the formation of hybrid supramolecular nanostructures. mdpi.com The development of these hybrid material systems is driven by the potential to combine the distinct properties of different components to achieve synergistic effects.

Fundamental Insights into Complex Host-Guest Recognition

Gaining fundamental insights into the complex host-guest recognition processes involving calix researchgate.netfuran is crucial for the rational design of new receptors and functional materials. These studies often involve a combination of experimental techniques, such as NMR spectroscopy and microcalorimetry, and computational methods. nankai.edu.cn

The hydrophobic cavity of calix researchgate.netarene allows it to form inclusion complexes with a variety of guest molecules, including fullerenes and organic ammonium (B1175870) ions. wikipedia.orgbeilstein-journals.org The stability of these complexes is governed by a range of non-covalent interactions, such as van der Waals forces, hydrophobic effects, and cation-π interactions. wikipedia.orgbeilstein-journals.org Thermodynamic studies provide quantitative data on the strength and nature of these interactions. For example, the complexation of p-sulfonato calix researchgate.netarene with dipyridines and phenanthroline has been shown to be an enthalpy-driven process. nankai.edu.cn

Computational studies, such as those using Density Functional Theory (DFT), offer a molecular-level understanding of host-guest interactions. sid.ir These studies can be used to predict the geometry and binding energy of host-guest complexes, providing valuable insights that complement experimental findings. sid.ir For instance, theoretical studies on the complexation of fullerenes with calix researchgate.netarenes have shown that dispersion forces play a significant role in the stability of the complex. sid.ir A deeper understanding of these fundamental principles is essential for advancing the field of supramolecular chemistry.

Table 2: Thermodynamic Parameters for Calixarene Complexation

HostGuestlog KsΔH° (kJ/mol)TΔS° (kJ/mol)Reference(s)
p-sulfonato calix researchgate.netarene4,4'-dipyridyl2.91-22.3-5.7 nankai.edu.cn
p-sulfonato calix researchgate.netarene2,2'-dipyridyl2.83-20.6-4.6 nankai.edu.cn
p-sulfonato calix researchgate.netarene1,10-phenanthroline3.56-26.9-6.6 nankai.edu.cn

Prospects in Catalysis and Sensing Beyond Current Capabilities

The unique structural features of calix researchgate.netfuran and its derivatives position them as promising candidates for applications in catalysis and sensing that go beyond their current capabilities. The ability to create a well-defined microenvironment within the calixarene cavity allows for the development of novel organocatalysts and highly selective sensors. rsc.org

In the realm of catalysis, calixarenes can act as scaffolds to bring reactants together in a specific orientation, thereby accelerating reaction rates and controlling stereoselectivity. units.it While much of the work in this area has focused on calix researchgate.netarenes, the principles can be extended to calix researchgate.netarenes, which offer a larger cavity size. The development of calixarene-based catalysts that operate under environmentally friendly conditions, such as "on-water," is a particularly promising research direction. units.it

For sensing applications, the future lies in the development of highly selective and sensitive sensors for a wide range of analytes, including ions, small molecules, and biomolecules. nih.gov This can be achieved by functionalizing the calix researchgate.netfuran scaffold with specific recognition motifs and signaling units. researchgate.net The integration of calix researchgate.netfurans into hybrid materials, such as functionalized nanoparticles, could lead to the development of advanced sensing platforms with enhanced performance. mdpi.com The potential to create multi-responsive systems that can detect multiple analytes simultaneously or respond to different stimuli is an exciting prospect for the future of calix researchgate.netfuran-based sensors.

Q & A

Q. What are the primary synthetic routes for Calix[5]furan, and how do reaction conditions influence yield and purity?

this compound is synthesized via macrocyclization of linear polyketone precursors. Key methods include:

  • Ag₂O-mediated coupling : Linear hexaketones undergo terminal silylation followed by oxidative coupling, though yields may vary due to competing oligomerization .
  • Intramolecular cyclization : Furan derivatives treated with LDA/CuCl₂ achieve cyclization in ~42% yield, with purity dependent on solvent polarity and temperature .
  • Paal–Knorr transformation : Hydrolysis of furan rings to diketones enables subsequent pyrrole formation, but this requires precise pH control to avoid side reactions . Recommendation : Optimize stoichiometry and reaction time while monitoring intermediates via TLC or HPLC .

Q. How can researchers characterize the structural conformation of this compound derivatives?

Key techniques include:

  • NMR spectroscopy : Pyrrolic NH signals (e.g., δ 6.71 ppm) and β-proton splitting patterns reveal conformational symmetry .
  • X-ray crystallography : Resolves partial cone or C₃-symmetric conformations, critical for host-guest binding studies .
  • Computational modeling : DFT calculations assess stability differences (e.g., calix[3]pyrrole is 22.1 kJ/mol less stable per unit than calix[4]pyrrole) . Data contradiction tip : Discrepancies between solution and solid-state structures may arise from dynamic flipping; use variable-temperature NMR to confirm .

Advanced Research Questions

Q. What strategies address challenges in derivatizing this compound into polyketone-based macrocycles?

Derivatization hurdles include:

  • Ring strain : this compound’s smaller cavity induces strain, limiting functionalization. Use mild Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .
  • Selective functionalization : Introduce substituents via Sonogashira coupling or click chemistry, prioritizing sterically accessible positions . Case study : Ag₂O-mediated coupling of hexaketones failed, but LDA/CuCl₂ enabled cyclization (42% yield) .

Q. How does conformational flexibility impact this compound’s host-guest binding properties?

  • Dynamic behavior : Rapid pyrrole flipping in solution masks binding sites. Lock conformations via hydrogen-bond donors (e.g., –OH groups) or metal coordination .
  • Substrate selectivity : C₃-symmetric derivatives preferentially bind linear anions (e.g., nitrate), while partial cone forms favor spherical guests (e.g., Cl⁻) . Experimental design : Use isothermal titration calorimetry (ITC) to quantify binding constants under varying solvent polarities .

Q. What analytical methods resolve discrepancies in reported thermodynamic stability values for this compound derivatives?

Contradictions often arise from:

  • Methodological variability : DSC measurements vs. computational ΔG calculations. Cross-validate using both approaches .
  • Solvent effects : Stability rankings reverse in polar vs. nonpolar media. Conduct stability assays in multiple solvents . Table 1 : Stability Comparison of Calix[n]furan Derivatives
DerivativeΔG (kJ/mol, calc.)Melting Point (°C)Preferred Solvent
Calix[3]+22.1185–187CHCl₃
Calix[5]Reference210–212DMSO
Data sourced from experimental and computational studies

Methodological Guidance

Q. How should researchers design experiments to study this compound’s reactivity under acidic conditions?

  • Controlled hydrolysis : Use diluted HCl (0.1 M) to avoid over-protonation, which triggers ring expansion to calix[6]pyrrole within 30 s .
  • Kinetic monitoring : Employ stopped-flow NMR to capture transient intermediates . Caution : Scrambling reactions under Rothemund–Lindsey conditions complicate product isolation; optimize reaction quenching .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound-based supramolecular systems?

  • Standardized characterization : Report NMR shifts (referenced to TMS), crystallographic R-factors, and DFT functional/basis sets .
  • Data transparency : Archive raw spectra and crystallographic data in repositories like Cambridge Crystallographic Data Centre (CCDC) .

Data Analysis and Interpretation

Q. How can researchers reconcile conflicting spectral data for this compound derivatives?

  • Artifact identification : Compare NMR integrals to rule out impurities (e.g., unreacted diketones).
  • Dynamic effects : Use DOSY NMR to distinguish between aggregated and monomeric species . Example : A singlet at δ 5.38 ppm in CDCl₃ indicates C₃ symmetry, but crystalline structures may show partial cone forms .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing this compound research?

  • Data integrity : Disclose failed syntheses to aid community troubleshooting .
  • Citation ethics : Prioritize primary literature over reviews; exclude non-peer-reviewed sources (e.g., Benchchem) .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calix[5]furan
Reactant of Route 2
Calix[5]furan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.